molecular formula C30H42O7 B1196352 Stigmatellin a

Stigmatellin a

Cat. No. B1196352
M. Wt: 514.6 g/mol
InChI Key: UZHDGDDPOPDJGM-CVOZLMQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmatellin A is a member of the class of chromones that is isolated from Stigmatella aurantiaca Sg a15. It has a role as a bacterial metabolite and a quinol oxidation site inhibitor. It is a member of chromones, a member of phenols, an aromatic ether and an olefinic compound.

Scientific Research Applications

Biosynthesis and Structural Insights

  • Biosynthetic Pathway : Stigmatellin A is produced by the myxobacterium Stigmatella aurantiaca through an unusual modular type I polyketide synthase (PKS). This process involves a novel biosynthetic scheme with iterative use of one PKS module and unusual transacylation steps (Gaitatzis et al., 2002).
  • Total Synthesis : The compound has been synthesized through a diastereo- and enantioselective process, highlighting its complex molecular structure (Enders et al., 2000).

Molecular and Cellular Mechanisms

  • Electron Transport Inhibition : Stigmatellin A inhibits electron transfer in mitochondrial and chloroplast electron transport chains, particularly impacting the iron-sulfur protein to cytochrome c1 transfer in the bc1 complex (Gurung et al., 2008).
  • Binding Dynamics : The binding of stigmatellin to protein complexes reveals conformational changes and electrostatic interactions, providing insights into the dynamics of these molecular systems (Lancaster et al., 2007).

Novel Derivatives and Biosynthetic Insights

  • Stigmatellin Derivatives : The discovery of new stigmatellin derivatives with distinct side chain decorations from Vitiosangium cumulatum expands the understanding of its biosynthetic pathways and potential applications (Okoth et al., 2022).

Impact on Cellular Processes

  • Modulation of Mitochondrial Permeability : Stigmatellin has been shown to modulate mitochondrial swelling induced by various metal ions, elucidating its role in mitochondrial permeability and potential therapeutic implications (Belyaeva, 2010).
  • Interactions in Biological Systems : The interactions of stigmatellin with proteins and its effects on cellular processes, such as the light-harvesting complex II phosphorylation, highlight its significance in understanding cellular regulatory mechanisms (Finazzi et al., 2001).

properties

Product Name

Stigmatellin a

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one

InChI

InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3/b13-11+,14-12+,18-10+/t19-,21+,22-,29-/m0/s1

InChI Key

UZHDGDDPOPDJGM-CVOZLMQJSA-N

Isomeric SMILES

C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC

SMILES

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC

Canonical SMILES

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC

Pictograms

Acute Toxic

synonyms

stigmatellin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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